4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde
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Overview
Description
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroacetylacetone with thiourea in the presence of a base, followed by oxidation to form the desired aldehyde. The reaction conditions often include:
Reagents: 4-chloroacetylacetone, thiourea, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Oxidizing Agent: Hydrogen peroxide or similar oxidants
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base.
Major Products
Oxidation: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid
Reduction: 4-Chloro-3-methyl-2-oxo-2,3-dihydro-thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the methyl group at the 3-position.
3-Methyl-2-oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks the chlorine atom at the 4-position.
2-Oxo-2,3-dihydro-thiazole-5-carbaldehyde: Lacks both the chlorine and methyl groups.
Uniqueness
4-Chloro-3-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C5H4ClNO2S |
---|---|
Molecular Weight |
177.61 g/mol |
IUPAC Name |
4-chloro-3-methyl-2-oxo-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H4ClNO2S/c1-7-4(6)3(2-8)10-5(7)9/h2H,1H3 |
InChI Key |
UZEXESAVNCYSNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=O)C=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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